2-Chloro-4-(chloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyridine derivatives involves selective chlorination reactions under mild conditions. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is synthesized using a POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting the selective and efficient chlorination processes involved in synthesizing such compounds (Xia Liang, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chloromethyl)pyridine derivatives is characterized by specific NMR and IR spectroscopy, as demonstrated in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, where the structure was confirmed by 1H NMR and IR spectroscopy. This indicates the importance of spectroscopic methods in determining the molecular structure of such compounds.
Chemical Reactions and Properties
2-Chloro-4-(chloromethyl)pyridine undergoes various chemical reactions, including successive chlorination and condensation processes. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine by successive chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, showcasing the compound's reactivity and the complexity of its chemical transformations (Shen Li, 2012).
Physical Properties Analysis
The physical properties of 2-Chloro-4-(chloromethyl)pyridine derivatives are influenced by their molecular structure and the substituents present. For example, the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives reveal the impact of different substituents on the compound's physical properties, including its crystallization behavior and hydrogen-bonding interactions (Sen Ma et al., 2018).
Scientific Research Applications
Quaternization of Pyridine : It is used to quaternize pyridine and convert it into complex salts with TCNQ, measuring their resistivities. This application is significant in the study of electrical conductivity in polymer research (Bruce & Herson, 1967).
Synthesis of Novel Dinuclear Rhodium(III) Complexes : In the field of inorganic chemistry, it is used for synthesizing novel dinuclear rhodium(III) complexes, characterized by NMR spectroscopy and mass spectrometry (Shinkawa et al., 1995).
Intermediate for Drug Synthesis : The modified synthesis of derivatives, like 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, serves as intermediates in synthesizing drugs like Dexlansoprazole, used for treating GERD ulcers and related diseases (Gilbile, Bhavani, & Vyas, 2017).
Selective Chlorinating Reagent : It is also recognized as a highly selective chlorinating reagent in research applications (Liang, 2007).
Synthesis of Herbicides : A key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron (Hang-dong, 2010).
Preparation of Pyridine o-Quinodimethane Analogues : Used as a precursor for various pyridine o-quinodimethane analogues in scientific research (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Catalysis and Pharmaceutical Research : Various derivatives of 2-Chloro-4-(chloromethyl)pyridine are used in the synthesis of catalysts, pharmaceutical compounds, and in the study of their biological activities (Zhu & Shi, 2011).
Non-Carcinogenicity Studies : It was also subject to bioassays to determine its carcinogenicity, which found that 2-(chloromethyl)pyridine hydrochloride was not carcinogenic to rats or mice (National Toxicology Program, 1979).
Safety And Hazards
- Hazard Statements : 2-Chloro-4-(chloromethyl)pyridine is classified as hazardous. It can cause severe skin burns and eye damage (H314). Handle with care and use appropriate protective equipment .
- Precautionary Statements : Avoid inhalation, skin contact, and ingestion. In case of exposure, seek medical attention. Dispose of properly .
properties
IUPAC Name |
2-chloro-4-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZCGMVHLQNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456095 | |
Record name | 2-chloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)pyridine | |
CAS RN |
101990-73-2 | |
Record name | 2-chloro-4-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(chloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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